N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains an imidazole ring, a methoxyphenyl group, and an oxadiazole ring, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Derivative: The synthesis begins with the preparation of 1-(3-aminopropyl)imidazole, which is achieved by reacting imidazole with 3-bromopropylamine under basic conditions.
Formation of the Oxadiazole Ring: The next step involves the cyclization of a suitable precursor to form the 1,2,4-oxadiazole ring.
Coupling Reaction: The final step involves coupling the imidazole derivative with the oxadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways involved in cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)imidazole: This compound shares the imidazole and propylamine moieties but lacks the oxadiazole and methoxyphenyl groups.
3-(1H-Imidazol-1-yl)propionate: Similar in structure but with a different functional group, making it less versatile in certain applications.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C16H17N5O3 |
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Molecular Weight |
327.34 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H17N5O3/c1-23-13-5-2-4-12(10-13)14-19-16(24-20-14)15(22)18-6-3-8-21-9-7-17-11-21/h2,4-5,7,9-11H,3,6,8H2,1H3,(H,18,22) |
InChI Key |
DRRCBTZXDOORGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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